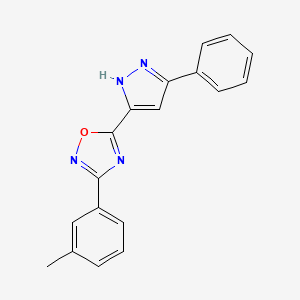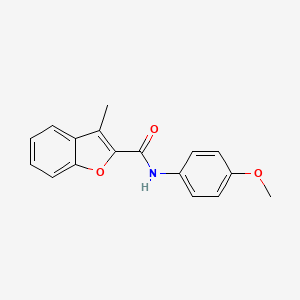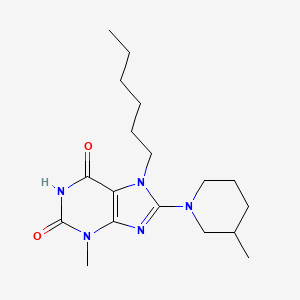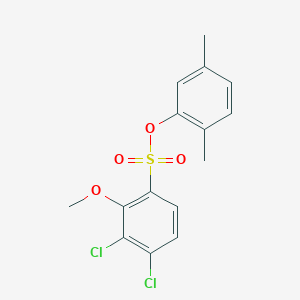
3-(3-methylphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-methylphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole, also known as 3-MPP-5-PPO, is a novel heterocyclic compound that has recently been the focus of much scientific research. This compound has shown potential in a variety of applications, ranging from drug development to agricultural pest control.
Scientific Research Applications
3-(3-methylphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole has been studied for its potential applications in a variety of scientific fields. For example, it has been investigated as a potential drug for the treatment of cancer, as well as for its potential use in pest control. Additionally, it has been studied for its potential use in the development of new materials, such as polymers and nanomaterials.
Mechanism of Action
The exact mechanism of action of 3-(3-methylphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole is not yet fully understood. However, it is believed to interact with a variety of cellular targets, including enzymes, receptors, and transporters. It has also been suggested that it may act as an antioxidant, as well as an inhibitor of certain enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not yet been fully characterized. However, it has been shown to have a variety of effects on cellular processes, including the modulation of gene expression and the regulation of cell cycle progression. Additionally, it has been shown to have anti-inflammatory, anti-tumor, and anti-bacterial properties.
Advantages and Limitations for Lab Experiments
The main advantage of 3-(3-methylphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole for laboratory experiments is its high stability and low toxicity. This makes it an ideal compound for use in a variety of applications, such as drug development and material synthesis. Additionally, it is relatively easy to synthesize and can be obtained in high yields. However, there are some limitations to its use in laboratory experiments, such as its low solubility in water and its sensitivity to light and air.
Future Directions
There are a variety of potential future directions for further research on 3-(3-methylphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole. For example, more research is needed to better understand its mechanism of action and to identify its potential therapeutic applications. Additionally, further research is needed to explore its potential use in the development of new materials and its potential as an agricultural pest control agent. Finally, more research is needed to better understand the biochemical and physiological effects of this compound.
Synthesis Methods
The synthesis of 3-(3-methylphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole involves a multi-step process that begins with the reaction of 3-methylphenylhydrazine and 3-phenyl-1H-pyrazol-5-yl-acetic acid. This reaction produces a cyclic hydrazide, which can then be converted to a 1,2,4-oxadiazole by reacting with thionyl chloride and pyridine. The resulting 1,2,4-oxadiazole can then be treated with acetic anhydride to form this compound.
Properties
IUPAC Name |
3-(3-methylphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O/c1-12-6-5-9-14(10-12)17-19-18(23-22-17)16-11-15(20-21-16)13-7-3-2-4-8-13/h2-11H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNKHRLIFYJGAAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC(=NN3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[3-(1H-indol-1-yl)propyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B6418944.png)
![N-[4-(1H-pyrazol-3-yl)phenyl]propanamide](/img/structure/B6418954.png)
![2-ethoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide](/img/structure/B6418958.png)
![N-[4-(1H-pyrazol-3-yl)phenyl]thiophene-2-carboxamide](/img/structure/B6418980.png)
![N-[4-(1H-pyrazol-3-yl)phenyl]pyridine-3-carboxamide](/img/structure/B6418984.png)


![N-[(thiophen-2-yl)methyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B6419000.png)

![1-[3-(4-fluorophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one](/img/structure/B6419024.png)
![N-(4-methoxyphenyl)-2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide](/img/structure/B6419039.png)
![1-(4-methylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B6419046.png)

![4-chloro-N-[1-(4-chlorobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzamide](/img/structure/B6419051.png)
